1-Bromo-2,2-dimethylhexane

Descripción

BenchChem offers high-quality 1-Bromo-2,2-dimethylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,2-dimethylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

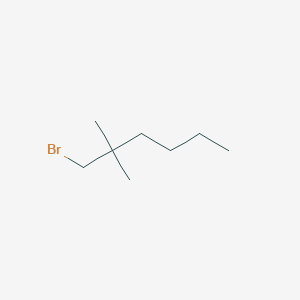

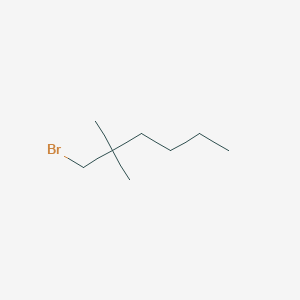

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,2-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNYMCZJWZKJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543290 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-70-9 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-Bromo-2,2-dimethylhexane. The information is intended for use by professionals in the fields of chemical research and drug development.

General Information

1-Bromo-2,2-dimethylhexane is a branched alkyl halide with the chemical formula C₈H₁₇Br.[1] Its structure, featuring a bromoethyl group attached to a quaternary carbon, results in significant steric hindrance that influences its chemical reactivity.[1] This compound serves as a valuable intermediate in organic synthesis, with applications in drug discovery and materials science.[1]

| Identifier | Value |

| IUPAC Name | 1-bromo-2,2-dimethylhexane[1][2] |

| CAS Number | 101419-70-9[1][2] |

| Molecular Formula | C₈H₁₇Br[1][2] |

| Molecular Weight | 193.12 g/mol [1] |

| Canonical SMILES | CCCCC(C)(C)CBr[1][2] |

| InChI | InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3[1][2] |

| InChIKey | GBNYMCZJWZKJPW-UHFFFAOYSA-N[1][2] |

Chemical and Physical Properties

| Property | Value |

| Density | n/a[1] |

| Boiling Point | n/a[1] |

| Melting Point | n/a[1] |

| Refractive Index | n/a[1] |

Spectroscopic Data

Spectroscopic data for 1-Bromo-2,2-dimethylhexane is available in spectral databases.

| Spectrum Type | Availability |

| Mass Spectrometry (GC-MS) | Available in spectral databases.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[2][3] |

Synthesis

1-Bromo-2,2-dimethylhexane can be synthesized via the free-radical bromination of 2,2-dimethylhexane.[1] This reaction is typically initiated by ultraviolet (UV) light.

Caption: Synthesis of 1-Bromo-2,2-dimethylhexane.

Experimental Protocol: Free-Radical Bromination of 2,2-dimethylhexane

This protocol is a representative procedure for the synthesis of 1-Bromo-2,2-dimethylhexane.

Materials:

-

2,2-dimethylhexane

-

Bromine (Br₂)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

A suitable solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution in a well-ventilated fume hood)

-

Reaction vessel equipped with a reflux condenser, dropping funnel, and a UV lamp

Procedure:

-

In a reaction vessel, dissolve 2,2-dimethylhexane in the chosen solvent.

-

Gently heat the solution to reflux.

-

Under UV irradiation, add bromine dropwise to the refluxing solution. The color of the bromine should fade as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation under reduced pressure.

Reactivity

Due to the steric hindrance around the alpha-carbon, 1-Bromo-2,2-dimethylhexane's reactivity is significantly influenced. It primarily undergoes nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution

1-Bromo-2,2-dimethylhexane can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form the corresponding alcohol.[1]

Caption: Nucleophilic substitution of 1-Bromo-2,2-dimethylhexane.

This protocol describes a general procedure for the reaction of a haloalkane with sodium hydroxide.[4]

Materials:

-

1-Bromo-2,2-dimethylhexane

-

Sodium hydroxide (NaOH)

-

Ethanol/water (50:50) mixture as a solvent

-

Reaction flask with a reflux condenser

-

Heating mantle

Procedure:

-

Prepare a solution of sodium hydroxide in the ethanol/water mixture.

-

Add 1-Bromo-2,2-dimethylhexane to the sodium hydroxide solution in the reaction flask.

-

Heat the mixture under reflux for a duration determined by reaction monitoring (e.g., by TLC or GC).

-

After cooling, the product, 2,2-dimethylhexan-1-ol, can be isolated by extraction with a suitable organic solvent.

-

The organic extract is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.

Elimination Reactions

When treated with a strong, sterically hindered base like potassium tert-butoxide, 1-Bromo-2,2-dimethylhexane will undergo an elimination reaction to form an alkene.[1]

Caption: Elimination reaction of 1-Bromo-2,2-dimethylhexane.

This is a general procedure for an E2 elimination reaction using potassium tert-butoxide.[5][6]

Materials:

-

1-Bromo-2,2-dimethylhexane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol as a solvent

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add 1-Bromo-2,2-dimethylhexane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress.

-

After completion, cool the mixture and add pentane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and remove the pentane by distillation to isolate the product, 2,2-dimethylhex-1-ene.

Safety and Hazards

While specific hazard data for 1-Bromo-2,2-dimethylhexane is limited, it should be handled with the care appropriate for alkyl halides. Organic bromides can be irritating to the skin and eyes.[1] It is likely flammable and should be kept away from heat sources.[1]

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | Wear protective gloves and clothing. |

| May cause serious eye irritation. | Wear eye protection. |

| May cause respiratory irritation. | Use only in a well-ventilated area. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. |

Applications

1-Bromo-2,2-dimethylhexane is a useful building block in several areas of chemical science:

-

Organic Synthesis: It serves as an intermediate for the introduction of the 2,2-dimethylhexyl group into more complex molecules.[1]

-

Drug Discovery: This compound can be used in the development of new pharmaceutical agents by incorporating its unique sterically hindered moiety.[1]

-

Materials Science: It can be employed in the synthesis of polymers and other advanced materials where its functional group can be further modified.[1]

References

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-Bromo-2,2-dimethylhexane, including its IUPAC nomenclature, structure, physicochemical properties, and a representative synthesis protocol. This haloalkane serves as a valuable intermediate and building block in various fields of organic synthesis.[1]

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 1-bromo-2,2-dimethylhexane .[1][2][3] The name is derived according to the following rules:

-

Parent Chain: The longest continuous carbon chain containing the principal functional group (in this case, the alkyl halide) is a six-carbon chain, hence "hexane".

-

Numbering: The carbon chain is numbered starting from the end closest to the substituent, giving the carbon attached to the bromine atom the #1 position.

-

Substituents: A bromine atom ("bromo") is located on carbon 1. Two methyl groups ("dimethyl") are located on carbon 2.

-

Final Name: The substituents are named alphabetically and placed before the parent name, with their locants, resulting in 1-bromo-2,2-dimethylhexane.

Chemical Structure:

The structure consists of a hexane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-2,2-dimethylhexane | [1][3] |

| CAS Number | 101419-70-9 | [1][2] |

| Molecular Formula | C₈H₁₇Br | [1][2][3] |

| Molecular Weight | 193.12 g/mol | [1][2][3] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| SMILES | CCCCC(C)(C)CBr | [1][3] |

| InChI Key | GBNYMCZJWZKJPW-UHFFFAOYSA-N | [1][3] |

Experimental Protocols: Synthesis

1-Bromo-2,2-dimethylhexane is not commonly found in nature and is produced synthetically. It serves as an intermediate for creating more complex molecules in drug discovery and materials science.[1] The most common and direct method for its preparation is the nucleophilic substitution of the corresponding primary alcohol, 2,2-dimethylhexan-1-ol, using a brominating agent like phosphorus tribromide (PBr₃).

Representative Protocol: Synthesis from 2,2-dimethylhexan-1-ol via Sₙ2 Reaction

This protocol is a general methodology for the conversion of a primary alcohol to a primary alkyl bromide using phosphorus tribromide. The reaction proceeds via an Sₙ2 mechanism.

Reaction Scheme: 3 C₄H₉C(CH₃)₂CH₂OH + PBr₃ → 3 C₄H₉C(CH₃)₂CH₂Br + H₃PO₃

Materials:

-

2,2-dimethylhexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2-dimethylhexan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30-60 minutes. The temperature should be maintained at or below 0 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr₃. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure 1-bromo-2,2-dimethylhexane.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of 1-bromo-2,2-dimethylhexane from its alcohol precursor as described in the experimental protocol.

Caption: Logical workflow for the synthesis of 1-Bromo-2,2-dimethylhexane.

References

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

CAS Number: 101419-70-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Bromo-2,2-dimethylhexane, a halogenated alkane with potential applications in organic synthesis. Due to its structure—a primary bromide adjacent to a sterically demanding quaternary carbon—it exhibits unique reactivity that makes it an interesting, albeit challenging, substrate. This guide covers its physicochemical properties, plausible synthetic routes, and characteristic chemical behavior, with a focus on nucleophilic substitution and elimination reactions. The content is structured to serve as a foundational resource for professionals considering its use as a synthetic intermediate.

Chemical Identity and Properties

1-Bromo-2,2-dimethylhexane is an organic compound belonging to the alkyl halide class.[1] Its structure is characterized by a hexane backbone with a bromine atom on the first carbon and two methyl groups on the second, creating a neopentyl-like arrangement.[2][3] This structural feature is the primary determinant of its chemical reactivity.[1][4]

Table 1: Physicochemical Properties of 1-Bromo-2,2-dimethylhexane

| Property | Value | Source |

| CAS Number | 101419-70-9 | [5] |

| Molecular Formula | C₈H₁₇Br | [1][5][6] |

| Molecular Weight | 193.12 g/mol | [5][6] |

| IUPAC Name | 1-bromo-2,2-dimethylhexane | [6] |

| SMILES | CCCCC(C)(C)CBr | [6] |

| InChIKey | GBNYMCZJWZKJPW-UHFFFAOYSA-N | [6] |

| Boiling Point | Not experimentally determined | [7] |

| Density | Not experimentally determined | [7] |

| Physical State | Liquid (Predicted) |

Synthesis of 1-Bromo-2,2-dimethylhexane

The synthesis of 1-Bromo-2,2-dimethylhexane is not widely documented in commercial or academic literature. However, its preparation can be approached through established methods for converting primary alcohols to primary alkyl bromides. The precursor alcohol, 2,2-dimethylhexan-1-ol, would be the logical starting material.

Proposed Synthetic Route: Bromination of 2,2-dimethylhexan-1-ol

The conversion of primary alcohols to alkyl bromides can be achieved with high efficiency using reagents that facilitate an Sₙ2 mechanism, thereby avoiding the carbocation rearrangements that can occur under acidic conditions with HBr.[8][9]

Key Synthetic Methods:

-

Using Phosphorus Tribromide (PBr₃): This is a classic and reliable method for converting primary and secondary alcohols into their corresponding bromides. The reaction proceeds via an Sₙ2 pathway, which results in inversion of stereochemistry if the alcohol is chiral.[9][10] For the achiral 2,2-dimethylhexan-1-ol, this method offers a direct and clean conversion.[9]

-

The Appel Reaction (PPh₃/CBr₄): The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is another effective method that proceeds under mild conditions via an Sₙ2 mechanism.[10]

Below is a generalized experimental protocol based on the PBr₃ method.

Experimental Protocol: Synthesis from 2,2-dimethylhexan-1-ol using PBr₃

Disclaimer: This is a representative protocol and has not been optimized for 1-Bromo-2,2-dimethylhexane. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Materials:

-

2,2-dimethylhexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexan-1-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approx. 0.33-0.40 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight) until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromo-2,2-dimethylhexane.

-

The product may be purified by vacuum distillation.

Caption: Workflow for the synthesis of 1-Bromo-2,2-dimethylhexane.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Bromo-2,2-dimethylhexane is dominated by the steric hindrance imposed by the 2,2-dimethyl (neopentyl-like) group.[2][3] This has profound implications for its participation in common alkyl halide reactions.

Nucleophilic Substitution (Sₙ2) Reactions

1-Bromo-2,2-dimethylhexane is a primary alkyl halide, a class of substrates that typically excels in Sₙ2 reactions. However, the bulky tert-butyl group at the β-position (C2) effectively blocks the backside attack required for the Sₙ2 mechanism.[3][4] Consequently, Sₙ2 reactions with this substrate are exceptionally slow.[2][4] The reaction rate can be up to 100,000 times slower than for a simple primary halide like 1-bromopropane.[2][4] For practical purposes, 1-Bromo-2,2-dimethylhexane is often considered inert to standard Sₙ2 conditions.[4]

Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions

An Sₙ1 pathway is also highly unfavorable because it would require the formation of a very unstable primary carbocation.[3] While rearrangement via a 1,2-hydride or 1,2-alkyl shift could theoretically lead to a more stable carbocation, the initial energy barrier for forming the primary carbocation is prohibitively high under normal conditions.

Elimination (E2) Reactions

With a strong, sterically hindered base, an E2 reaction is possible. Strong bases like potassium tert-butoxide (KOtBu) can induce elimination to form the corresponding alkene, 2,2-dimethylhex-1-ene.[1] This pathway becomes competitive with the extremely slow Sₙ2 reaction, especially at elevated temperatures.

Modern Synthetic Applications

Despite its low reactivity in traditional substitution reactions, the neopentyl halide motif can be activated using modern catalytic methods.

-

Grignard Reagent Formation: 1-Bromo-2,2-dimethylhexane can be used to form a Grignard reagent (2,2-dimethylhexylmagnesium bromide). This reaction is not subject to the same steric constraints as nucleophilic substitution but may require specific conditions for initiation.[2]

-

Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon bonds with sterically hindered alkyl halides like this one.[2] These methods provide a viable pathway to incorporate the 2,2-dimethylhexyl group into more complex molecules, which is of significant interest in medicinal chemistry and materials science.[1][2]

Caption: Reactivity pathways for 1-Bromo-2,2-dimethylhexane.

Safety and Handling

While specific toxicity data for 1-Bromo-2,2-dimethylhexane is not available, as an alkyl halide, it should be handled with care in a well-ventilated fume hood.[1] It is likely to be flammable and an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.

Conclusion

1-Bromo-2,2-dimethylhexane is a structurally interesting primary alkyl halide whose utility in classical organic synthesis is severely limited by the steric hindrance of its neopentyl-like framework. It is largely unreactive in Sₙ2 reactions and does not favor Sₙ1 pathways. Its most predictable reactivity with standard reagents is elimination under strong basic conditions. However, for researchers in drug discovery and materials science, its value lies in its potential as a building block via modern synthetic methods, such as Grignard reagent formation and transition-metal-catalyzed cross-coupling reactions. This guide serves as a foundational document for understanding and utilizing this unique chemical intermediate.

References

- 1. Buy 1-Bromo-2,2-dimethylhexane | 101419-70-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromo-2,2-dimethylhexane | C8H17Br | CID 13541592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Bromo-2,2-dimethylhexane, with a particular focus on its boiling point and density. Due to a lack of experimentally determined values in published literature, this guide also presents reasoned estimations based on the physical properties of analogous compounds and established principles of chemical periodicity and structural effects.

Introduction

1-Bromo-2,2-dimethylhexane is a halogenated alkane with the chemical formula C₈H₁₇Br. Its structure, featuring a sterically hindered tertiary carbon adjacent to the bromine atom, influences its physical and chemical properties. Understanding these properties is crucial for its application in organic synthesis, where it may serve as an alkylating agent or a precursor for more complex molecules.

Quantitative Data Summary

As of the latest literature review, specific experimentally determined values for the boiling point and density of 1-Bromo-2,2-dimethylhexane are not available. Several chemical databases explicitly list these values as "n/a". Therefore, the following table includes estimated values derived from trends observed in isomeric and homologous bromoalkanes.

| Physical Property | Estimated Value | Basis for Estimation |

| Boiling Point | 175 - 185 °C | Comparison with isomers such as 1-bromooctane (b.p. ~201 °C) and considering the boiling point depression effect of branching. |

| Density | ~1.1 g/mL | Based on the densities of other brominated alkanes, which are typically greater than water, and considering the molecular weight. |

Factors Influencing Physical Properties

The physical properties of haloalkanes like 1-Bromo-2,2-dimethylhexane are primarily determined by the nature of the carbon-halogen bond, the overall molecular weight, and the molecular structure. The following diagram illustrates the key relationships.

Caption: Logical diagram of factors affecting the physical properties of 1-Bromo-2,2-dimethylhexane.

Experimental Protocols for Property Determination

While specific experimental data for 1-Bromo-2,2-dimethylhexane is unavailable, the following are standard, detailed methodologies for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other high-boiling liquid

Procedure:

-

A small amount of the liquid sample (e.g., 1-Bromo-2,2-dimethylhexane) is placed into the small test tube.

-

The capillary tube is placed, open end down, into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the side arm is not blocked.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil and the sample.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried completely, and then filled with the sample liquid (1-Bromo-2,2-dimethylhexane) at the same temperature. Its mass is then determined (m₃).

-

The density of the sample is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Conclusion

While the precise physical properties of 1-Bromo-2,2-dimethylhexane remain to be experimentally determined, this guide provides a robust framework for understanding and estimating its boiling point and density. The provided methodologies for experimental determination can be employed by researchers to obtain definitive values. The structural characteristics of this compound, particularly its branching, are key determinants of its physical behavior, leading to an estimated lower boiling point compared to its straight-chain isomers. For professionals in drug development and organic synthesis, these estimations provide a valuable starting point for reaction planning and process design.

1-Bromo-2,2-dimethylhexane molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties and synthesis of 1-bromo-2,2-dimethylhexane, a halogenated alkane relevant in various organic synthesis applications.

Molecular Formula and Weight

1-Bromo-2,2-dimethylhexane is a branched alkyl halide. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₇Br |

| Molecular Weight | 193.12 g/mol [1][2][3] |

| IUPAC Name | 1-bromo-2,2-dimethylhexane |

| CAS Number | 101419-70-9 |

Synthesis of 1-Bromo-2,2-dimethylhexane

A common and effective method for the synthesis of 1-bromo-2,2-dimethylhexane is through the nucleophilic substitution of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. In this process, hydrogen bromide (HBr) is typically generated in situ from the reaction of sodium bromide (NaBr) with a strong acid, such as sulfuric acid (H₂SO₄).

Experimental Protocol: Synthesis from 2,2-dimethyl-1-hexanol

This protocol outlines a generalized procedure for the synthesis of 1-bromo-2,2-dimethylhexane from 2,2-dimethyl-1-hexanol.

Materials:

-

2,2-dimethyl-1-hexanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Diethyl ether (or another suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2,2-dimethyl-1-hexanol, water, and sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. The rate of addition should be controlled to manage the exothermic reaction.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for a sufficient period to drive the reaction to completion.

-

After the reflux period, allow the mixture to cool to room temperature. The product, being immiscible with the aqueous solution, will form a separate layer.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer containing the crude 1-bromo-2,2-dimethylhexane.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any residual acid, and finally with water again.

-

Dry the organic layer using an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Remove the drying agent by filtration.

-

The crude product can be purified by distillation to yield pure 1-bromo-2,2-dimethylhexane.

Reaction Pathway

The synthesis of 1-bromo-2,2-dimethylhexane from its corresponding alcohol proceeds via a nucleophilic substitution reaction.

Caption: Synthesis of 1-bromo-2,2-dimethylhexane.

References

Synthesis route for 1-Bromo-2,2-dimethylhexane from 2,2-dimethylhexane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,2-dimethylhexane from 2,2-dimethylhexane. Direct free-radical bromination of the parent alkane is discussed, highlighting the significant challenges posed by the inherent regioselectivity of the reaction, which favors the formation of more substituted bromoalkanes. Consequently, this guide proposes a more viable and selective two-step synthetic pathway involving the initial dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene, followed by an anti-Markovnikov hydrobromination. Detailed experimental protocols for both the direct and the two-step approaches are provided, along with a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1-Bromo-2,2-dimethylhexane is a valuable alkyl halide intermediate in organic synthesis, utilized in the construction of more complex molecular architectures through nucleophilic substitution and organometallic reactions.[1] The efficient and selective synthesis of this primary bromide from the readily available alkane, 2,2-dimethylhexane, is a topic of interest. This guide explores the synthetic routes to achieve this transformation, with a focus on providing practical, in-depth methodologies.

Direct Synthesis Route: Free-Radical Bromination of 2,2-dimethylhexane

The most direct conceptual approach to synthesizing 1-Bromo-2,2-dimethylhexane is the free-radical bromination of 2,2-dimethylhexane. This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain mechanism.[1][2]

Reaction Mechanism

The free-radical bromination of an alkane involves three key stages: initiation, propagation, and termination.[2]

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon exposure to UV light or heat.

-

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the bromoalkane and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

Regioselectivity and Challenges

A significant challenge in the direct bromination of 2,2-dimethylhexane is the regioselectivity of the reaction. Bromine radicals are highly selective, preferentially abstracting hydrogen atoms from more substituted carbons to form more stable alkyl radicals (tertiary > secondary > primary).[3][4][5] In the case of 2,2-dimethylhexane, there are primary hydrogens (at C1 and the methyl groups on C2) and secondary hydrogens (at C3, C4, and C5). Due to the higher stability of secondary radicals compared to primary radicals, the bromination is expected to predominantly occur at the secondary positions (C3, C4, and C5), leading to a mixture of 3-bromo-, 4-bromo-, and 5-bromo-2,2-dimethylhexane as the major products. The desired 1-Bromo-2,2-dimethylhexane, resulting from the abstraction of a primary hydrogen, would be a minor product.

Hypothetical Experimental Protocol for Direct Bromination

While this route is not recommended for selective synthesis, a general procedure for the free-radical bromination of an alkane is as follows:

Warning: This reaction should be performed in a well-ventilated fume hood, as bromine is highly corrosive and toxic.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2,2-dimethylhexane and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Illuminate the flask with a UV lamp.

-

Addition of Bromine: Slowly add a solution of bromine in CCl₄ from the dropping funnel to the stirred reaction mixture. The red-brown color of the bromine should fade as it is consumed.

-

Reaction Monitoring: The reaction can be monitored by observing the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product will be a mixture of isomeric bromo-2,2-dimethylhexanes, which would require careful fractional distillation or preparative chromatography for separation.

Data Summary for Direct Bromination (Expected)

| Parameter | Value |

| Starting Material | 2,2-Dimethylhexane |

| Reagents | Bromine (Br₂), UV light (initiator) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Major Products | 3-Bromo-2,2-dimethylhexane, 4-Bromo-2,2-dimethylhexane, 5-Bromo-2,2-dimethylhexane |

| Minor Product | 1-Bromo-2,2-dimethylhexane |

| Expected Yield of Desired Product | Very Low |

| Purification Method | Fractional Distillation / Preparative Chromatography |

Recommended Two-Step Synthesis Route

To overcome the regioselectivity issue of direct bromination, a more practical and selective two-step synthesis is proposed. This pathway involves the conversion of 2,2-dimethylhexane to an alkene, followed by the anti-Markovnikov addition of hydrogen bromide.

Step 1: Dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene

The initial step is the catalytic dehydrogenation of 2,2-dimethylhexane to form 2,2-dimethyl-1-hexene. This process typically requires high temperatures and a catalyst, such as a supported platinum or chromium oxide catalyst.

-

Catalyst Preparation: Prepare a suitable catalyst, for example, platinum supported on alumina (Pt/Al₂O₃).

-

Reaction Setup: The reaction is typically carried out in a flow reactor at elevated temperatures (e.g., 500-600 °C).

-

Reaction Execution: Pass a stream of 2,2-dimethylhexane vapor, diluted with an inert gas like nitrogen or argon, over the heated catalyst bed.

-

Product Collection: The gaseous effluent is cooled to condense the liquid products, which will contain a mixture of unreacted alkane, the desired alkene (2,2-dimethyl-1-hexene), other isomeric alkenes, and potentially some cracking products.

-

Purification: The desired 2,2-dimethyl-1-hexene can be separated from the product mixture by fractional distillation.

Step 2: Anti-Markovnikov Hydrobromination of 2,2-dimethyl-1-hexene

The second step involves the addition of hydrogen bromide (HBr) to 2,2-dimethyl-1-hexene in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light. This results in the anti-Markovnikov addition of HBr, where the bromine atom adds to the less substituted carbon of the double bond, selectively forming 1-Bromo-2,2-dimethylhexane.[5][6]

-

Reaction Setup: In a flask protected from light (if using a chemical initiator), dissolve 2,2-dimethyl-1-hexene in a suitable solvent like pentane or diethyl ether.

-

Initiator: Add a radical initiator, such as a small amount of benzoyl peroxide.

-

Addition of HBr: Bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in a non-polar solvent. The reaction is often carried out at low temperatures (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, wash the mixture with a cold, dilute aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure 1-Bromo-2,2-dimethylhexane.

Data Summary for Two-Step Synthesis

| Parameter | Step 1: Dehydrogenation | Step 2: Anti-Markovnikov Hydrobromination |

| Starting Material | 2,2-Dimethylhexane | 2,2-Dimethyl-1-hexene |

| Key Reagents | Pt/Al₂O₃ catalyst, Heat | HBr, Benzoyl Peroxide (or UV light) |

| Product | 2,2-Dimethyl-1-hexene | 1-Bromo-2,2-dimethylhexane |

| Typical Yield | Moderate (highly dependent on conditions) | High |

| Selectivity | Mixture of alkenes | High for the anti-Markovnikov product |

| Purification | Fractional Distillation | Distillation under reduced pressure |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Caption: Direct (but non-selective) synthesis of bromo-2,2-dimethylhexanes.

Caption: Recommended two-step selective synthesis of 1-Bromo-2,2-dimethylhexane.

Conclusion

While the direct free-radical bromination of 2,2-dimethylhexane is a theoretically possible route to 1-Bromo-2,2-dimethylhexane, it is practically unviable for selective synthesis due to the preferential formation of more substituted bromoalkanes. The recommended and more efficient method is a two-step pathway involving the dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene, followed by the anti-Markovnikov hydrobromination of the alkene. This latter approach offers significantly higher selectivity and is more likely to provide the desired primary bromide in good yield. For researchers and professionals in drug development and organic synthesis, the two-step route represents a more robust and predictable strategy for obtaining 1-Bromo-2,2-dimethylhexane.

References

- 1. glasp.co [glasp.co]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Site-selective bromination of sp3 C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

Spectroscopic Profile of 1-Bromo-2,2-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-bromo-2,2-dimethylhexane. Due to the limited availability of publicly accessible experimental raw data, this guide combines reported data with predicted spectroscopic values to offer a complete reference for researchers. The methodologies outlined herein are based on standard protocols for the analysis of alkyl halides.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy data for 1-bromo-2,2-dimethylhexane.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₈H₁₇Br |

| Molecular Weight | 193.12 g/mol |

| Exact Mass | 192.051 g/mol |

| Key Fragmentation | Data not explicitly available in searches |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch |

| 1450-1470 | Medium | CH₂ bend |

| 1365-1385 | Medium | CH₃ bend |

| 690-515 | Strong | C-Br stretch |

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 2H | -CH₂Br |

| ~1.4 - 1.6 | Multiplet | 2H | -CH₂-CH₂Br |

| ~1.2 - 1.4 | Multiplet | 4H | -(CH₂)₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~0.9 | Singlet | 6H | -C(CH₃)₂- |

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~45 | -CH₂Br |

| ~40 | -C(CH₃)₂- |

| ~35 | -CH₂-CH₂Br |

| ~30 | -CH₂-CH₂-CH₂- |

| ~25 | -CH₂-CH₃ |

| ~22 | -C(CH₃)₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alkyl halides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-bromo-2,2-dimethylhexane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum. Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of 1-bromo-2,2-dimethylhexane between two KBr or NaCl salt plates to form a thin liquid film.

-

Solution: Alternatively, dissolve the compound in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is often an average of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 1-bromo-2,2-dimethylhexane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization:

-

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the molecule's structure. The presence of bromine is indicated by the characteristic M+ and M+2 isotopic pattern with a nearly 1:1 ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 1-bromo-2,2-dimethylhexane.

Caption: Workflow of Spectroscopic Data Integration.

References

1-Bromo-2,2-dimethylhexane safety, handling, and MSDS information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2,2-dimethylhexane. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound.

Chemical Identification and Physical Properties

1-Bromo-2,2-dimethylhexane is a tertiary alkyl halide with the molecular formula C8H17Br.[1] Its branched structure, with two methyl groups on the second carbon of the hexane chain, influences its physical properties and reactivity.[1] While specific experimental data for 1-Bromo-2,2-dimethylhexane is limited, computed properties and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of 1-Bromo-2,2-dimethylhexane and Related Compounds

| Property | 1-Bromo-2,2-dimethylhexane | 1-Bromo-2,4-dimethylhexane (Analogue) | 1-Bromo-2,2-dimethylpropane (Analogue) |

| Molecular Formula | C8H17Br[1] | C8H17Br[2] | C5H11Br |

| Molecular Weight | 193.12 g/mol [1][3] | 193.12 g/mol [2] | 151.04 g/mol |

| CAS Number | 101419-70-9[1][3][4] | 13285-68-2[2] | 630-17-1[5] |

| Boiling Point | Data not available | Data not available | Data not available |

| Flash Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Appearance | Likely a liquid | Likely a liquid | Liquid |

Hazard Identification and GHS Classification

Based on data for similar compounds such as 1-bromo-2,4-dimethylhexane and 1-bromo-2,2-dimethylpropane, the following GHS hazards are anticipated.[2]

Table 2: GHS Hazard Classification for Analogous Alkyl Bromides

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | No Pictogram | Warning | H227: Combustible liquid[2] |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][6] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][6][7] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][6][7] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2][6][7] | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | No Signal Word | H411: Toxic to aquatic life with long lasting effects[6] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with 1-Bromo-2,2-dimethylhexane.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[1][8]

-

Eye Protection: Safety goggles or a face shield.[1]

-

Lab Coat: A standard laboratory coat should be worn.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

3.2. Handling Procedures

A risk assessment should be conducted before commencing any work with 1-Bromo-2,2-dimethylhexane. The following general procedures for handling liquid alkyl bromides should be followed:

Caption: General workflow for handling liquid alkyl bromides.

3.3. Storage

Store 1-Bromo-2,2-dimethylhexane in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill and Disposal Procedures

5.1. Spill Response

In the event of a spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]

-

Collect the absorbed material into a sealed container for disposal.[6]

-

Clean the spill area thoroughly.

Caption: Logical steps for responding to a chemical spill.

5.2. Waste Disposal

1-Bromo-2,2-dimethylhexane is a halogenated organic compound and must be disposed of as hazardous waste.[1] It should be collected in a designated, properly labeled container for halogenated organic waste and disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

Toxicological Information

Specific toxicological data such as LD50 and LC50 for 1-Bromo-2,2-dimethylhexane are not available. However, for the analogous compound 1-bromo-2-ethylhexane, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] In general, aliphatic halogenated hydrocarbons can have systemic effects such as narcosis and may be toxic to the liver and kidneys.[7]

Table 3: Available Toxicological Data for an Analogous Compound (1-Bromo-2-ethylhexane)

| Exposure Route | Hazard Classification |

| Oral | Acute Toxicity (Oral) Category 4[6] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of 1-Bromo-2,2-dimethylhexane are not publicly available. However, standard protocols for assessing the safety of new chemical entities would apply. These include, but are not limited to:

-

Ames Test: To assess mutagenic potential.

-

In vitro and in vivo micronucleus tests: To assess for chromosomal damage.

-

Acute toxicity studies (oral, dermal, inhalation): To determine LD50 and LC50 values.

-

Skin and eye irritation studies: To evaluate local tolerance.

These studies should be conducted in accordance with established guidelines from regulatory bodies such as the OECD and FDA.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). Users should consult the specific MSDS provided by the supplier for comprehensive safety and handling information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. Buy 1-Bromo-2,2-dimethylhexane | 101419-70-9 [smolecule.com]

- 2. 1-Bromo-2,4-dimethylhexane | C8H17Br | CID 53435061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Bromo-2,2-dimethylhexane | C8H17Br | CID 13541592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

Whitepaper: Synthesis and Characterization of 1-Bromo-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and initial characterization of the novel alkyl halide, 1-Bromo-2,2-dimethylhexane. Due to the steric hindrance provided by the neopentyl-like structure, this compound presents as a valuable building block in synthetic organic chemistry, particularly for reactions where controlled substitution is desired. This guide details a feasible synthetic protocol, presents expected physicochemical and spectroscopic data, and outlines the characterization workflow. The information herein is intended to serve as a foundational resource for researchers exploring the applications of this compound in areas such as medicinal chemistry and materials science.

Introduction

Alkyl halides are fundamental reagents in organic synthesis, serving as precursors for a vast array of functional groups. 1-Bromo-2,2-dimethylhexane is a primary alkyl halide featuring a sterically hindered quaternary carbon atom at the C2 position. This structural motif is anticipated to influence its reactivity, particularly in nucleophilic substitution reactions, favoring SN2 pathways while potentially retarding the rate of reaction compared to less hindered analogues. This whitepaper outlines a robust method for its synthesis from the corresponding alcohol and provides a full suite of characterization data.

Synthesis and Reaction Mechanism

A common and effective method for the synthesis of 1-Bromo-2,2-dimethylhexane is the bromination of 2,2-dimethylhexan-1-ol using phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism, as depicted below.

Proposed Reaction Mechanism

The synthesis involves the reaction of 2,2-dimethylhexan-1-ol with phosphorus tribromide. The hydroxyl group is first converted into a good leaving group, which is then displaced by the bromide ion in an SN2 fashion.

Caption: Proposed SN2 reaction mechanism for the synthesis of 1-Bromo-2,2-dimethylhexane.

Experimental Protocols

Synthesis of 1-Bromo-2,2-dimethylhexane

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: 2,2-dimethylhexan-1-ol (e.g., 0.10 mol) is dissolved in a suitable anhydrous solvent such as diethyl ether (100 mL) and added to the reaction flask. The flask is cooled in an ice bath to 0 °C.

-

Addition of Brominating Agent: Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromide) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours.

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield 1-Bromo-2,2-dimethylhexane as a colorless liquid.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 1-Bromo-2,2-dimethylhexane.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇Br |

| Molecular Weight | 193.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~185-190 °C (at 760 mmHg) |

| Density | ~1.12 g/cm³ at 20 °C |

| Refractive Index (n²⁰) | ~1.455 |

Table 2: Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~3.3 (s, 2H, -CH₂Br), ~1.3-1.4 (m, 4H, -CH₂CH₂CH₂-), ~1.2 (t, 3H, -CH₃), ~0.9 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~45 (-CH₂Br), ~40 (-C(CH₃)₂-), ~35 (-CH₂-), ~28 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃) |

| IR | ν (cm⁻¹): 2955 (C-H stretch, alkane), 1465 (C-H bend, alkane), 650 (C-Br stretch) |

| Mass Spec. | m/z: 192/194 (M⁺, Br isotopes), 113 (M⁺ - Br), 57 (t-butyl cation) |

Characterization Workflow

The identity and purity of the synthesized 1-Bromo-2,2-dimethylhexane are confirmed through a standard characterization workflow.

Caption: Workflow for the characterization of 1-Bromo-2,2-dimethylhexane.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of 1-Bromo-2,2-dimethylhexane. The detailed protocols and expected analytical data offer a reliable starting point for researchers aiming to utilize this sterically hindered alkyl halide in further synthetic applications. The unique structural properties of this compound make it a promising candidate for the development of novel molecules in the pharmaceutical and materials science industries.

A Technical Guide to the Solubility of 1-Bromo-2,2-dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1-bromo-2,2-dimethylhexane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a predictive assessment based on established chemical principles, alongside a detailed experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective use of 1-bromo-2,2-dimethylhexane in experimental and developmental settings.

Introduction

1-Bromo-2,2-dimethylhexane is a branched alkyl halide with the chemical formula C₈H₁₇Br. Its structure, featuring a bulky dimethylhexane group, influences its physical properties, including its solubility in various media.[1] Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, for reaction condition optimization, and in purification processes.

Generally, haloalkanes are soluble in organic solvents.[2][3][4][5][6][7][8][9] This is attributed to the "like dissolves like" principle, where the intermolecular forces between the haloalkane and the organic solvent molecules are comparable in strength to the forces within the separate components.[2][5][7] The primary intermolecular forces in 1-bromo-2,2-dimethylhexane are van der Waals dispersion forces, with a minor contribution from dipole-dipole interactions due to the polar carbon-bromine bond.

Predicted Solubility of 1-Bromo-2,2-dimethylhexane

Based on the principles of chemical interactions, the solubility of 1-bromo-2,2-dimethylhexane in a range of common organic solvents can be predicted. The bulky, nonpolar alkyl group is the dominant feature of the molecule, suggesting high solubility in nonpolar and weakly polar solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both 1-bromo-2,2-dimethylhexane and these solvents are nonpolar, leading to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | The nonpolar character of both the solute and the solvent promotes dissolution. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | Similar polarities and the presence of halogen atoms in both solute and solvent lead to good miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble | These solvents have low to moderate polarity and can effectively solvate the alkyl portion of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | The moderate polarity of ketones allows for some interaction with the polar C-Br bond, while the alkyl groups are compatible. |

| Esters | Ethyl Acetate | Moderately Soluble | Similar to ketones, the moderate polarity of esters allows for good interaction. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The highly polar nature of short-chain alcohols, dominated by hydrogen bonding, makes them less compatible with the largely nonpolar 1-bromo-2,2-dimethylhexane. Solubility is expected to increase with the chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents makes them poor solvents for the nonpolar alkyl halide. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for 1-bromo-2,2-dimethylhexane, the isothermal shake-flask method is recommended. This is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

1-Bromo-2,2-dimethylhexane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Syringes for sample injection

Preparation of Standard Solutions

-

Prepare a series of standard solutions of 1-bromo-2,2-dimethylhexane in the chosen organic solvent.

-

The concentrations of these standards should bracket the expected solubility range.

-

Use volumetric flasks to ensure accurate dilutions.

-

These standards will be used to create a calibration curve for the GC analysis.

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-bromo-2,2-dimethylhexane to a glass vial containing a known volume of the organic solvent. An excess of the solute should be visible as a separate liquid phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed for a set period (e.g., 10-15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the range of the prepared standard solutions.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample using a calibrated gas chromatograph.

-

Construct a calibration curve by plotting the peak area from the GC analysis against the concentration of the standard solutions.

-

Determine the concentration of 1-bromo-2,2-dimethylhexane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-bromo-2,2-dimethylhexane in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. selfstudys.com [selfstudys.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane: Theoretical Properties and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 1-Bromo-2,2-dimethylhexane, a tertiary alkyl halide of interest in organic synthesis and drug discovery. The document details its structural, physical, and chemical characteristics, alongside established experimental protocols for its synthesis and principal reactions. Spectroscopic data are presented and analyzed to facilitate its characterization. Furthermore, this guide explores the computational approaches to understanding its reactivity and molecular behavior. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to ensure clarity and accessibility for research and development applications.

Introduction

1-Bromo-2,2-dimethylhexane is an organic compound with the molecular formula C₈H₁₇Br. As a tertiary alkyl halide, its unique branched structure, with two methyl groups on the second carbon of the hexane chain, dictates its distinct chemical reactivity, particularly in nucleophilic substitution and elimination reactions.[1] This steric hindrance significantly influences its reaction pathways and physical properties when compared to its linear isomers.[1] Its utility is primarily as an intermediate in the synthesis of more complex organic molecules, with applications in drug discovery and materials science.[1]

Molecular and Physical Properties

The structural and physical properties of 1-Bromo-2,2-dimethylhexane are fundamental to its application and handling. While experimental data for some physical properties are not widely reported, computed values provide valuable estimates.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2,2-dimethylhexane | [2] |

| CAS Number | 101419-70-9 | [2][3] |

| Molecular Formula | C₈H₁₇Br | [1][2][3] |

| Molecular Weight | 193.12 g/mol | [1][2][3] |

| Canonical SMILES | CCCCC(C)(C)CBr | [1] |

| Boiling Point | Not available (n/a) | [4] |

| Melting Point | Not available (n/a) | [4] |

| Density | Not available (n/a) | [4] |

| Refractive Index | Not available (n/a) | [4] |

| XLogP3-AA (Computed) | 4.2 | [2] |

Synthesis of 1-Bromo-2,2-dimethylhexane

The primary synthetic route to 1-Bromo-2,2-dimethylhexane is through the free-radical bromination of 2,2-dimethylhexane.[1]

General Reaction Scheme

Experimental Protocol: Free-Radical Bromination

This protocol is a generalized procedure based on established methods for the free-radical bromination of alkanes.[5][6]

Materials:

-

2,2-dimethylhexane

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethylhexane in the chosen inert solvent. If using a chemical initiator like AIBN, add it to the flask.

-

Initiation: If using UV light, position the lamp to irradiate the flask. If using a chemical initiator, gently heat the mixture to the appropriate temperature for the initiator's decomposition.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent from the dropping funnel to the reaction mixture with constant stirring. The characteristic reddish-brown color of bromine should fade as it is consumed. Maintain a slow addition rate to control the reaction and prevent the accumulation of unreacted bromine.

-

Reaction Monitoring: Continue the reaction until the bromine color persists, indicating the consumption of the alkane. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with an aqueous sodium thiosulfate solution to remove any excess bromine. Subsequently, wash with an aqueous sodium bicarbonate solution to neutralize any HBr formed, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1-Bromo-2,2-dimethylhexane.

Chemical Reactivity and Key Reactions

As a tertiary alkyl halide, 1-Bromo-2,2-dimethylhexane primarily undergoes nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions.[1]

Nucleophilic Substitution

Due to the steric hindrance around the alpha-carbon, Sₙ2 reactions are highly disfavored. The Sₙ1 mechanism, proceeding through a tertiary carbocation intermediate, is the predominant substitution pathway.[7][8]

Experimental Protocol: Solvolysis (Sₙ1 Reaction)

This is a general protocol for the solvolysis of a tertiary alkyl halide.[9]

Materials:

-

1-Bromo-2,2-dimethylhexane

-

Solvent/Nucleophile (e.g., ethanol, methanol, or a mixture with water)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-Bromo-2,2-dimethylhexane in the chosen protic solvent.

-

Heat the mixture under reflux for a specified period. The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

-

After cooling, neutralize the generated HBr by adding sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the product by distillation or chromatography.

Elimination Reactions

Elimination reactions of 1-Bromo-2,2-dimethylhexane, typically with a strong base, lead to the formation of alkenes. With a sterically hindered strong base like potassium tert-butoxide, the less substituted Hofmann product can be favored, although the more substituted Zaitsev product is generally more stable.[10][11]

Experimental Protocol: Dehydrobromination (E2 Reaction)

This protocol is adapted from procedures for the elimination of tertiary alkyl halides using a strong, bulky base.[10]

Materials:

-

1-Bromo-2,2-dimethylhexane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol or THF

-

Pentane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Standard inert atmosphere glassware

Procedure:

-

In a dry, inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in anhydrous tert-butanol or THF in a round-bottom flask.

-

Slowly add 1-Bromo-2,2-dimethylhexane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by GC for the consumption of the starting material.

-

Cool the mixture, add pentane, and wash the organic layer with water and brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

-

The resulting alkene products can be separated and purified by fractional distillation or preparative GC.

Spectroscopic Analysis

| Spectroscopy | Expected Features |